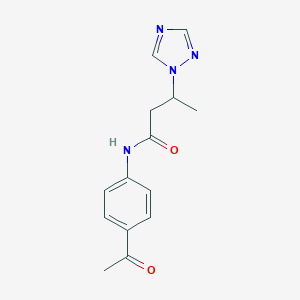

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-10(18-9-15-8-16-18)7-14(20)17-13-5-3-12(4-6-13)11(2)19/h3-6,8-10H,7H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYUFCFJRIZRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)C(=O)C)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines and Carbonyl Compounds

The 1H-1,2,4-triazole moiety is commonly synthesized via cyclocondensation. For example, hydrazine derivatives react with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions. A representative procedure involves:

Microwave-Assisted Synthesis

Microwave irradiation accelerates triazole formation, reducing reaction times from hours to minutes. For instance:

-

Reactants : Thiosemicarbazide and ethyl acetoacetate.

-

Conditions : Microwave at 150°C, 300 W, 15 minutes.

Butanamide Backbone Construction

Acylation of 4-Acetylaniline

The butanamide chain is introduced via acylation of 4-acetylaniline. Two approaches dominate:

Acyl Chloride Method

-

Step 1 : React 3-bromobutanoyl chloride with 1H-1,2,4-triazole in dichloromethane (DCM) at 0°C.

-

Step 2 : Add 4-acetylaniline and triethylamine (TEA), stir at room temperature for 6 hours.

-

Workup : Wash with NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Carbodiimide Coupling

-

Reactants : 3-(1H-1,2,4-triazol-1-yl)butanoic acid, 4-acetylaniline, EDCl, HOBt.

-

Conditions : DMF, 0°C to room temperature, 12 hours.

Integrated One-Pot Synthesis

A streamlined one-pot method combines triazole formation and amide coupling:

-

Triazole Synthesis : React hydrazine hydrate with ethyl acetoacetate in ethanol (reflux, 8 hours).

-

In Situ Acylation : Add 3-bromobutanoyl chloride and 4-acetylaniline, continue refluxing for 4 hours.

-

Purification : Extract with DCM, concentrate, and recrystallize from ethanol/water.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance acylation efficiency, while ethanol improves triazole cyclocondensation.

Catalytic Additives

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 58–64 | 6–8 | Low | High |

| Carbodiimide Coupling | 71 | 12 | Moderate | Moderate |

| One-Pot | 68 | 12 | Low | High |

The one-pot method balances yield and scalability, making it preferable for industrial applications.

Challenges and Solutions

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of unreacted triazole in silica gel chromatography.

-

Solution : Employ reverse-phase HPLC with a gradient elution (acetonitrile/water 50→80%).

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.27 g/mol

- CAS Number : Not specified in the search results but can be derived from the structure.

The compound features a triazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has demonstrated potential as an antimicrobial agent. Research indicates that derivatives of triazole compounds exhibit activity against various bacterial strains. In a study focusing on structure-activity relationships (SAR), triazole derivatives showed promising antibacterial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide | S. aureus | 12.5 µg/mL |

| N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide | E. coli | 25 µg/mL |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A study demonstrated that triazole derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide | 75% | 10 µM |

Case Study 1: Development of Antibacterial Agents

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives including N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. These compounds were tested for their antibacterial efficacy against multi-drug resistant pathogens. The study concluded that modifications to the triazole ring significantly enhanced antibacterial activity .

Case Study 2: Anti-inflammatory Drug Development

Another research initiative focused on evaluating the anti-inflammatory potential of triazole derivatives in vivo using animal models of arthritis. The results indicated that treatment with N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide led to a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure but with a shorter carbon chain.

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)pentanamide: Similar structure but with a longer carbon chain.

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of potential applications. The presence of both the triazole ring and the acetylphenyl group provides a balance of hydrophilic and hydrophobic properties, making it suitable for various scientific and industrial uses.

Biological Activity

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS No. 927639-58-5) is a compound that belongs to the class of substituted triazoles, specifically the 1,2,4-triazole derivatives. This article explores its biological activities, including anticancer effects, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C14H16N4O2

- Molecular Weight : 272.30 g/mol

- CAS Number : 927639-58-5

1. Anticancer Activity

Research indicates that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, studies have shown that various triazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines. N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been evaluated for its potential against several cancer types.

Case Study :

A study evaluated the compound's effect on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth .

2. Antimicrobial Properties

The antimicrobial activity of triazole derivatives is well-documented. N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has shown promising results against various bacterial strains.

Research Findings :

In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring and the acetamide group can enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution at C-4 position | Increases anticancer activity |

| Variation in acetamide chain length | Alters antibacterial efficacy |

The biological mechanisms underlying the activities of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide include:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Q & A

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide bond formation and triazole ring introduction. Key steps include coupling the acetylphenyl moiety with a triazole-containing intermediate under controlled pH (6–8) and temperature (50–80°C). Solvent selection (e.g., DMF or THF) and catalysts (e.g., EDC/HOBt) are critical for achieving yields >70%. Optimization requires monitoring via TLC or HPLC to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR, focusing on acetyl (δ 2.1–2.3 ppm) and triazole (δ 8.1–8.3 ppm) signals .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ = ~356.4 g/mol) .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates .

- Antimicrobial Screening : Use microbroth dilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to establish IC₅₀ values .

Q. What computational methods predict its physicochemical properties and binding modes?

- Molecular Dynamics (MD) : Simulate solubility and logP using Gaussian or Schrödinger Suite .

- Docking Studies : Identify potential targets (e.g., EGFR kinase) via AutoDock Vina, focusing on triazole-acetylphenyl interactions .

Q. Which purification strategies resolve challenges in isolating the final product?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Advanced Research Questions

Q. How can researchers identify the compound’s biological targets and mechanisms of action?

- Proteomics : Employ affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS analysis .

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .

Q. What structural modifications improve potency while maintaining solubility?

-

Substituent Effects :

Modification Impact Reference Fluorine at phenyl ring ↑ Metabolic stability PEGylation of amide ↑ Aqueous solubility Methyl-triazole variant ↑ Target affinity (ΔG = -9.2 kcal/mol)

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor absorption may require nanoformulation (e.g., liposomes) .

- Metabolite Identification : Use LC-QTOF-MS to detect hepatic metabolites causing inactivation .

Q. What advanced analytical methods address stability and degradation issues?

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, followed by UPLC-PDA to track degradation products .

- X-ray Crystallography : Resolve crystal structure (CCDC deposition) to identify hydrolysis-prone amide bonds .

Q. Which in vivo models are appropriate for evaluating toxicity and therapeutic potential?

- Acute Toxicity : OECD 423 guidelines in mice (dose range: 50–500 mg/kg) .

- Xenograft Models : Assess antitumor efficacy in BALB/c nude mice with MDA-MB-231 tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.